molecular formula C18H17F5NO5P B11820588 (S)-isopropyl 2-(((R)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate

(S)-isopropyl 2-(((R)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate

Cat. No.: B11820588
M. Wt: 453.3 g/mol
InChI Key: MIILDBHEJQLACD-ZNVDANPMSA-N
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Description

(S)-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate is a complex organic compound that features a chiral center and a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Phosphoryl Group: This involves the reaction of phenol derivatives with phosphorus oxychloride (POCl3) under controlled conditions to form the phosphoryl intermediate.

    Introduction of the Perfluorophenoxy Group: The perfluorophenoxy group is introduced via a nucleophilic substitution reaction, where the phosphoryl intermediate reacts with perfluorophenol in the presence of a base.

    Formation of the Amino Group: The amino group is introduced through a reaction with an appropriate amine, such as isopropylamine, under mild conditions.

    Final Coupling: The final step involves coupling the intermediate with (S)-2-bromopropanoate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphoryl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(S)-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate has several scientific research applications:

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with active site residues, while the perfluorophenoxy group can enhance binding affinity through hydrophobic interactions. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate is unique due to its combination of a chiral center, phosphoryl group, and perfluorophenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H17F5NO5P

Molecular Weight

453.3 g/mol

IUPAC Name

propan-2-yl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10?,30-/m1/s1

InChI Key

MIILDBHEJQLACD-ZNVDANPMSA-N

Isomeric SMILES

CC(C)OC(=O)C(C)N[P@@](=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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